1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide
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Overview
Description
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide is an organosulfur compound that belongs to the class of dibenzothiophenes It is characterized by a sulfur atom incorporated into a fused aromatic ring system, with two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide typically involves the oxidation of 1,4-Dimethyldibenzo[b,d]thiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group at the 5,5 positions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as transition metal complexes may be used to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene: Another dimethyl-substituted dibenzothiophene with similar structural features.
4,6-Dimethyldibenzo[b,d]thiophene: Differently substituted dibenzothiophene with unique chemical properties.
Properties
CAS No. |
23018-39-5 |
---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1,4-dimethyldibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C14H12O2S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)17(14,15)16/h3-8H,1-2H3 |
InChI Key |
KTTOUOWSFSXNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C |
Origin of Product |
United States |
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